
Hexaphenyldistannane: A Technical Guide to its
Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Hexaphenyldistannane

Cat. No.: B091783 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the discovery and historical

synthesis of hexaphenyldistannane, (C₆H₅)₃Sn-Sn(C₆H₅)₃. The document traces the origins

of its synthesis to the pioneering days of organometallic chemistry in the mid-19th century and

details the key synthetic methodologies that were historically employed. A summary of its

physicochemical and structural properties is presented in tabular format for clarity. Detailed

experimental protocols for seminal synthetic routes are provided, alongside graphical

representations of historical timelines, reaction mechanisms, and experimental workflows to

facilitate a deeper understanding of this foundational organotin compound.

Introduction: The Dawn of Organotin Chemistry
The field of organotin chemistry, the study of compounds containing tin-carbon bonds, has its

roots in the mid-19th century. In 1849, Edward Frankland's isolation of diethyltin diiodide

marked a significant milestone.[1][2] Shortly after, in 1852, Carl Löwig reported the synthesis of

alkyltin compounds through the reaction of alkyl halides with a tin-sodium alloy, an observation

that is widely considered the genesis of organotin chemistry.[1][2][3] It was within this fertile

scientific landscape that the synthesis of compounds featuring direct metal-metal bonds, such

as hexaphenyldistannane, became an achievable goal. While a single definitive "discovery" of

hexaphenyldistannane is not prominently documented, the first successful synthesis is

attributed to Albert Ladenburg in 1870, who prepared it by the reaction of triphenyltin iodide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b091783?utm_src=pdf-interest
https://www.benchchem.com/product/b091783?utm_src=pdf-body
https://ereztech.com/product/hexaphenylditin-1064-10-4/
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1064104&Units=SI&Mask=1888
https://ereztech.com/product/hexaphenylditin-1064-10-4/
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1064104&Units=SI&Mask=1888
https://www.researchgate.net/figure/Sn-NMR-spectra-of-1-in-various-solvents-showing-the-dependence-of-d-119Sn-on-solvent-and_fig2_297723772
https://www.benchchem.com/product/b091783?utm_src=pdf-body
https://www.benchchem.com/product/b091783?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091783?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


with sodium. This work was a crucial step in understanding the catenation abilities of metallic

elements.

Historical Synthetic Methodologies
The early syntheses of hexaphenyldistannane relied on reductive coupling reactions, a

testament to the ingenuity of 19th and early 20th-century chemists. The two primary historical

methods are detailed below.

Wurtz-Fittig Type Reaction
The Wurtz-Fittig reaction, an extension of the Wurtz reaction, involves the reductive coupling of

an aryl halide and an alkyl halide with sodium metal. In the case of hexaphenyldistannane, a

variation of this reaction using an organotin halide is employed. The reaction of a triphenyltin

halide (typically chloride or iodide) with a reducing agent like sodium metal in an anhydrous

solvent such as diethyl ether or benzene leads to the formation of the tin-tin bond.

The overall reaction can be represented as:

2 (C₆H₅)₃Sn-X + 2 Na → (C₆H₅)₃Sn-Sn(C₆H₅)₃ + 2 NaX (where X = Cl, I)

This method, while foundational, often suffered from side reactions and difficulties in

purification.

Reduction of Triphenyltin Hydride
Another early method involved the decomposition or reaction of triphenyltin hydride. In certain

conditions, particularly in the presence of amines or other catalysts, triphenyltin hydride can

undergo dehydrocondensation to yield hexaphenyldistannane and hydrogen gas.[4][5]

2 (C₆H₅)₃Sn-H → (C₆H₅)₃Sn-Sn(C₆H₅)₃ + H₂

This reaction highlighted the reactivity of the Sn-H bond and provided an alternative route to

the distannane.

Quantitative Data Summary
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Hexaphenyldistannane is a white, crystalline solid. Its key physical, spectroscopic, and

crystallographic data are summarized in the following tables.

Table 1: Physical and Spectroscopic Properties of
Hexaphenyldistannane

Property Value

Molecular Formula C₃₆H₃₀Sn₂

Molecular Weight 700.04 g/mol

Appearance White to off-white powder or crystals[1]

Melting Point 232-237 °C[1][6]

Solubility Soluble in diethyl ether, chloroform.[6]

¹H NMR (CDCl₃) ~7.2-7.8 ppm (multiplet, aromatic protons)

¹³C NMR (CDCl₃)
~128-138 ppm (multiple signals, aromatic

carbons)

¹¹⁹Sn NMR (CDCl₃) ~ -80 to -100 ppm

IR (KBr, cm⁻¹)

~3050 (aromatic C-H stretch), ~1480, 1430

(aromatic C=C stretch), ~1070, 730, 695 (C-H

bending)

Mass Spec (EI)

m/z 700 (M+), fragments corresponding to loss

of phenyl groups (e.g., m/z 623, 350, 273, 197,

120, 77)

Note: Specific NMR chemical shifts can vary slightly depending on the solvent and

experimental conditions. The values provided are typical ranges for the phenyl groups.

Table 2: Crystallographic Data for
Hexaphenyldistannane Polymorphs
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Parameter Monoclinic Polymorph Triclinic Polymorph

Space Group P2₁/c P-1

a (Å) 19.240(3) 10.113(1)

b (Å) 9.146(2) 10.138(1)

c (Å) 19.351(2) 10.155(1)

α (°) 90 60.01(1)

β (°) 118.87(1) 60.11(1)

γ (°) 90 60.23(1)

Sn-Sn bond length (Å) 2.780(4) and 2.759(4) 2.773(1)

Experimental Protocols
The following are representative protocols for the historical synthesis of

hexaphenyldistannane, adapted from the principles of the original methods. All operations

should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous

solvents.

Synthesis via Wurtz-Fittig Type Reaction from
Triphenyltin Chloride
Materials:

Triphenyltin chloride ((C₆H₅)₃SnCl)

Sodium metal, finely dispersed

Anhydrous toluene or xylene

Anhydrous hexane

Procedure:
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A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser,

and a nitrogen inlet is charged with anhydrous toluene and sodium metal.

The mixture is heated to the melting point of sodium (97.8 °C) and stirred vigorously to

create a fine dispersion of the metal.

The dispersion is allowed to cool to room temperature while stirring continues.

A solution of triphenyltin chloride in anhydrous toluene is added dropwise to the sodium

dispersion over 30 minutes. An exothermic reaction should be observed.

After the addition is complete, the reaction mixture is heated to reflux and maintained at that

temperature for 4-6 hours with vigorous stirring.

The mixture is then cooled to room temperature, and any unreacted sodium is destroyed by

the careful, dropwise addition of ethanol.

The mixture is filtered to remove sodium chloride and other insoluble by-products.

The solvent is removed from the filtrate under reduced pressure.

The resulting crude solid is washed with cold anhydrous hexane to remove any unreacted

triphenyltin chloride.

The white solid is then recrystallized from a suitable solvent such as a toluene/hexane

mixture to yield pure hexaphenyldistannane.

Visualizations
The following diagrams illustrate the historical development, a key reaction mechanism, and a

typical experimental workflow for the synthesis of hexaphenyldistannane.
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Fig 1. Historical timeline of the discovery of hexaphenyldistannane.
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Fig 2. Simplified radical mechanism for the Wurtz-Fittig type synthesis.
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Fig 3. Experimental workflow for hexaphenyldistannane synthesis.
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Conclusion
Hexaphenyldistannane holds a significant place in the history of chemistry as one of the

earliest examples of a stable compound with a direct, unsupported metal-metal bond. Its

synthesis, dating back to the work of Ladenburg, was a direct consequence of the pioneering

efforts in organometallic chemistry in the 19th century. The historical synthetic routes, primarily

based on Wurtz-Fittig type couplings, laid the groundwork for the development of more

sophisticated methods for creating polymetallic systems. The structural and spectroscopic data

presented herein provide a quantitative basis for the characterization of this important

molecule, which continues to be a reference point in the study of organotin chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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